molecular formula C9H9N3O B1348865 (2-phenyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 3359-24-8

(2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1348865
CAS No.: 3359-24-8
M. Wt: 175.19 g/mol
InChI Key: FSQUEGQOOFGQGQ-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazoles as a Class of Heterocyclic Compounds in Modern Chemistry

1,2,3-triazoles are a class of five-membered heterocyclic compounds containing three adjacent nitrogen atoms. wikipedia.org This structural motif, while not found in nature, has become exceptionally important in modern chemistry due to its versatile applications across various scientific disciplines. researchgate.net The stability of the 1,2,3-triazole ring, coupled with its capacity to engage in hydrogen bonding, makes it a valuable component in the design of new molecules. researchgate.net

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible. iosrjournals.orgchemijournal.com This efficient and highly regioselective reaction has led to an explosion in the synthesis and investigation of 1,2,3-triazole derivatives. iosrjournals.org

The applications of 1,2,3-triazoles are widespread and impactful. In medicinal chemistry , they serve as crucial scaffolds in the development of a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.govwisdomlib.org Several FDA-approved drugs incorporate the 1,2,3-triazole ring, highlighting its clinical relevance. tandfonline.com Beyond medicine, these compounds are integral to materials science , where they are used in the creation of polymers, dyes, and corrosion inhibitors. researchgate.nettandfonline.com Their ability to act as ligands for metals also makes them useful in the development of metal-organic frameworks (MOFs) and coordination polymers. chemijournal.comtandfonline.com Furthermore, in agrochemicals , 1,2,3-triazole derivatives have been developed as effective pesticides. tandfonline.com The broad utility of this heterocyclic system continues to drive research into new synthetic methodologies and applications. iosrjournals.org

Fundamental Structural Characteristics and Aromaticity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a five-membered heterocycle composed of two carbon atoms and three nitrogen atoms. wikipedia.orgguidechem.com This ring system can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common and in equilibrium. guidechem.com The 2H-1,2,3-triazole tautomer is often the major form in aqueous solution. wikipedia.orgnih.gov

A key feature of the 1,2,3-triazole ring is its aromaticity. guidechem.com The atoms within the ring are sp2 hybridized and the system contains six π-electrons that are delocalized across the ring, fulfilling Hückel's rule for aromaticity. guidechem.comnih.gov This aromatic character contributes to the notable stability of the 1,2,3-triazole ring, making it resistant to hydrolysis and oxidation. guidechem.com

Selected Properties of the Parent 1H-1,2,3-Triazole
PropertyValue
Molecular FormulaC₂H₃N₃
Molar Mass69.065 g/mol
AppearanceColorless liquid
Density1.192 g/cm³
Melting Point23-25 °C
Boiling Point203 °C
Solubility in WaterVery soluble

Unique Attributes of the 2-Phenyl Substitution and 4-Hydroxymethyl Functionality

The specific substitution pattern of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol imparts distinct characteristics to the molecule. The presence of a phenyl group at the N-2 position and a hydroxymethyl group at the C-4 position significantly influences its physical, chemical, and biological properties.

The 4-hydroxymethyl functionality introduces a primary alcohol group to the triazole scaffold. This group is significant for several reasons. Firstly, it provides a site for hydrogen bonding, which can be crucial for interactions with biological targets. Secondly, the hydroxymethyl group can be chemically modified, serving as a versatile handle for the synthesis of more complex molecules. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. The presence of this functional group also impacts the molecule's polarity and solubility. The 4-hydroxy-1,2,3-triazole scaffold itself has been explored as a bioisostere for carboxylic acids in drug design, highlighting the importance of this type of substitution. rsc.orgunito.it

Overview of Key Academic Research Avenues for this compound and its Analogues

The unique structural features of this compound and its analogues have positioned them as valuable subjects of academic research across several key areas:

Medicinal Chemistry: A primary focus of research has been the exploration of the biological activities of this class of compounds. For instance, this compound has been investigated for its potential as an α-glycosidase inhibitor, which is relevant to the management of diabetes. The ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites is believed to be a key aspect of its inhibitory mechanism. Analogues of this compound have also been synthesized and evaluated for a range of other potential therapeutic applications, including antimicrobial and antifungal activities.

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of 2-substituted 1,2,3-triazoles remains an active area of research. scielo.br While the copper-catalyzed "click" reaction is highly effective for producing 1,4-disubstituted triazoles, the synthesis of the 2-substituted isomer often requires alternative approaches. researchgate.net Researchers are exploring various catalytic systems and reaction conditions to control the regioselectivity of the cycloaddition reaction.

Materials Science: The stable and aromatic nature of the 1,2,3-triazole ring makes it an attractive building block for the development of new materials. The phenyl and hydroxymethyl substituents on this compound offer opportunities for incorporation into polymers and dyes, potentially imparting desirable properties such as thermal stability and specific optical characteristics.

Structural and Computational Chemistry: The conformational properties and electronic structure of this compound and its derivatives are of fundamental interest. X-ray crystallography studies have provided valuable insights into the solid-state structure, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.net Computational studies complement these experimental findings, helping to rationalize the observed properties and predict the behavior of new analogues.

Key Research Areas for this compound and Analogues
Research AreaFocusPotential Applications
Medicinal ChemistryInvestigation of biological activities (e.g., enzyme inhibition, antimicrobial)Development of new therapeutic agents
Synthetic MethodologyDevelopment of regioselective synthetic routesEfficient production of 2-substituted 1,2,3-triazoles
Materials ScienceIncorporation into polymers and dyesCreation of new materials with tailored properties
Structural and Computational ChemistryAnalysis of molecular structure and electronic propertiesFundamental understanding and prediction of molecular behavior

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQUEGQOOFGQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351695
Record name (2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3359-24-8
Record name (2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 2 Phenyl 2h 1,2,3 Triazol 4 Yl Methanol and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Cornerstone "Click Chemistry" Strategy

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a paramount strategy for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including (2-phenyl-2H-1,2,3-triazol-4-yl)methanol. This reaction involves the coupling of a terminal alkyne, in this case, propargyl alcohol, with an azide (B81097), such as phenyl azide, in the presence of a copper(I) catalyst. The CuAAC reaction is lauded for its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it a prime example of click chemistry. organic-chemistry.orgbeilstein-journals.org Its robustness allows for a broad range of functional groups to be present in the reactants, and it can be conducted in various solvents, including environmentally benign options like water. acs.orgconsensus.app

Mechanistic Insights and Regioselectivity for 1,4-Disubstituted Triazoles

The mechanism of the CuAAC reaction is a subject of detailed study and is understood to proceed through a multi-step catalytic cycle. The reaction is significantly accelerated by the copper(I) catalyst, showing a rate increase of up to 108 compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne (propargyl alcohol). nih.govnih.gov This intermediate then reacts with the azide (phenyl azide) in a stepwise manner.

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction pathway. nih.gov These studies suggest that the coordination of the copper catalyst to the alkyne alters the reaction mechanism from a one-step concerted process to a stepwise pathway. nih.gov This change is a consequence of the enhanced nucleophilicity of the dinuclear Cu(I)-acetylide complex that can form. nih.gov

A key feature of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. rsc.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The regioselectivity of the CuAAC is attributed to the coordination of the copper catalyst, which directs the cycloaddition to occur in a specific orientation. The formation of a six-membered copper metallacycle intermediate is proposed, which then rearranges to the triazolyl-copper derivative before protonolysis to yield the final 1,4-disubstituted triazole product. organic-chemistry.org This directed pathway ensures the selective formation of this compound from phenyl azide and propargyl alcohol.

Exploration of Diverse Catalyst Systems and Their Influence

The choice of the copper catalyst system is crucial for the efficiency and applicability of the CuAAC reaction. Both homogeneous and heterogeneous catalysts have been extensively developed and utilized.

Homogeneous copper(I) catalysts are widely used due to their high activity and solubility in the reaction medium. Common sources of copper(I) include CuI, CuBr, and [Cu(CH3CN)4]PF6. mdpi.com Often, the active Cu(I) species is generated in situ from the reduction of a copper(II) salt, such as CuSO4, using a reducing agent like sodium ascorbate. nih.gov

The stability and catalytic activity of homogeneous copper catalysts can be enhanced by the use of ligands. N-heterocyclic carbene (NHC) complexes of copper have been shown to be particularly effective, even for sterically hindered substrates. organic-chemistry.org The use of specific ligands can also allow for the reaction to be performed under neat (solvent-free) conditions at room temperature. mdpi.com

Catalyst SystemReactantsSolventConditionsYieldReference
CuSO4/Sodium AscorbateAzidopropanol and Propargyl alcoholDMSO50 °CHigh rsc.org
CuI/DIPEA/HOAcVarious azides and alkynesNot specifiedNot specifiedHigh organic-chemistry.org
[Cu(PPh3)2NO3]Benzyl azide and PhenylacetyleneNeat25 °CHigh mdpi.com
Cu(II) Acetate (B1210297) MonohydrateAryl azides and Propargyl ethersMethanol (B129727)60 °CUp to 89% beilstein-journals.org

Heterogeneous copper catalysts offer significant advantages in terms of catalyst recovery, reusability, and reduced copper contamination in the final product. mdpi.comnih.gov These catalysts often consist of copper species supported on various materials.

Copper nanoparticles (CuNPs) have emerged as highly effective heterogeneous catalysts for CuAAC reactions. mdpi.com They can be supported on materials like charcoal (Cu/C), silica (B1680970), or magnetic nanoparticles, which facilitates their separation from the reaction mixture. organic-chemistry.orgmdpi.com For example, copper-in-charcoal has been demonstrated as an efficient catalyst for click chemistry. organic-chemistry.org Similarly, CuI immobilized on Mg-Al layered double hydroxides (LDH) has shown excellent catalytic activity for the synthesis of 1,2,3-triazole derivatives in ethanol (B145695) at room temperature. mdpi.com

The use of nanoparticle-supported copper catalysts aligns with the principles of green chemistry by promoting catalyst recycling and minimizing waste. nih.gov

Catalyst SystemSupport MaterialAdvantagesReference
Copper NanoparticlesCharcoalHigh efficiency, reusability organic-chemistry.org
CuIMg-Al Layered Double HydroxideExcellent yields, short reaction times mdpi.com
CuO NanoparticlesGraphene OxideHigh activity in water at room temperature mdpi.com
Cu(I) Aminothiophenol ComplexSilicaHigh catalytic activity in water mdpi.com

Optimization of Reaction Parameters and Conditions

The efficiency of the CuAAC synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is key to achieving high yields and purity.

Solvent: The choice of solvent plays a crucial role. While the reaction can be performed in a variety of organic solvents, the use of "green" solvents like water, glycerol (B35011), or DMSO is often preferred. consensus.apprsc.orgnih.gov For instance, DMSO was found to be an optimal solvent for the reaction between azidopropanol and propargyl alcohol due to the efficient solubility of the reactants. rsc.org

Temperature: CuAAC reactions can often be conducted at room temperature, which is a significant advantage. organic-chemistry.org However, in some cases, moderate heating may be required to accelerate the reaction. beilstein-journals.org

Ligands: The addition of ligands can stabilize the copper(I) catalyst and accelerate the reaction rate. nih.gov Tris(triazolylmethyl)amine (TTTA) and its derivatives are commonly used ligands in bioconjugation applications of CuAAC. nih.govjenabioscience.com

Catalyst Loading: Minimizing the catalyst loading is desirable for both economic and environmental reasons. Heterogeneous catalysts often allow for lower catalyst loadings due to their high efficiency and reusability. nih.gov

pH: The reaction is generally insensitive to a pH range of 4 to 12, making it compatible with a wide range of substrates, including biological molecules. organic-chemistry.org

A study on the optimization of CuAAC for bioconjugation recommended using a fluorogenic assay to fine-tune reaction conditions for specific substrates. nih.gov For reactions involving propargyl alcohol, it was noted that while it is a good substrate, the reaction kinetics can be influenced by the choice of ligand and copper concentration. nih.govnih.govnih.gov

Application of Green Chemistry Principles in CuAAC

The CuAAC reaction is inherently aligned with several principles of green chemistry. nih.gov Its high atom economy, as all atoms of the azide and alkyne are incorporated into the final product, is a key feature. nih.gov Furthermore, the development of CuAAC methodologies has increasingly focused on enhancing its environmental friendliness.

The use of benign solvents such as water and glycerol minimizes the environmental impact of the reaction. consensus.appnih.gov The development of recyclable heterogeneous catalysts, such as nanoparticle-supported copper, reduces waste and the need for heavy metal remediation. mdpi.comnih.gov

Solvent-free (neat) reaction conditions, often facilitated by specific catalyst systems or mechanochemical methods like ball milling, represent a significant step towards greener synthesis. mdpi.combeilstein-journals.org Mechanochemical CuAAC has been shown to be highly efficient, with significantly shortened reaction times and reduced energy requirements. beilstein-journals.org Microwave-assisted synthesis is another energy-efficient approach that can lead to higher yields in less time compared to conventional heating. nih.govresearchgate.net

Solvent-Free and Catalyst-Free Protocols

In the quest for greener and more economical synthetic routes, solvent-free and catalyst-free reactions represent a significant advancement. These protocols reduce environmental impact and simplify product purification. The thermal 1,3-dipolar cycloaddition between phenyl azide and propargyl alcohol can, in principle, proceed without a catalyst to form the 1,2,3-triazole core. However, this typically requires elevated temperatures and may result in a mixture of regioisomers. nih.govnih.gov

Recent developments have explored neat reaction conditions, sometimes facilitated by mechanical grinding or ball milling, to achieve the synthesis of 1,2,3-triazoles. nih.gov These solvent-free approaches can enhance reaction efficiency by increasing the concentration of reactants. While specific examples focusing solely on this compound are not extensively detailed, the general principle is applicable. For instance, a "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles has been reported using neat azides and alkynes with a polymer-supported copper(I) catalyst, demonstrating the potential of solvent-free conditions to dramatically reduce reaction times. nih.gov Although this example uses a catalyst, it highlights the move towards minimizing solvent use.

ReactantsConditionsYield (%)Reference
Phenyl azide, Propargyl alcoholNeat, ThermalModerate nih.govnih.gov
General Azides and AlkynesNeat, Polymer-supported Cu(I)High nih.gov
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates compared to conventional heating methods. rsc.orgresearchgate.net For the synthesis of 1,2,3-triazoles, microwave-assisted protocols have been shown to reduce reaction times from hours to minutes and often improve yields. ias.ac.innih.gov This technique is applicable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between phenyl azide and propargyl alcohol.

The use of microwave irradiation in a one-pot, three-component reaction involving anilines, sodium azide, and terminal alkynes has been demonstrated to be highly efficient. organic-chemistry.org In a typical procedure for a related derivative, a mixture of the corresponding azide and alkyne in a suitable solvent (e.g., DMF:H₂O) with a copper(I) catalyst is subjected to microwave irradiation, leading to rapid and high-yield formation of the 1,2,3-triazole product. ias.ac.in

ReactantsCatalystSolventPower (W) / TimeYield (%)Reference
Phenyl azide, Propargyl alcoholCuIDMF:H₂O180 W / 10-15 min>90 ias.ac.in
Sucrose Azides, Terminal AlkynesCopper catalystNot specifiedNot specifiedExcellent nih.gov
Anilines, TMSN₃, t-BuONO, AlkynesNot specifiedNot specifiedNot specifiedGood organic-chemistry.org
Ultrasound-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. tandfonline.comtandfonline.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperature and pressure, which can accelerate chemical transformations. researchgate.netnih.gov

The ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles, including derivatives similar in structure to this compound, has been successfully developed. researchgate.net These reactions are often carried out in aqueous media at room temperature, highlighting the green aspects of this methodology. tandfonline.comtandfonline.com For example, a three-component reaction of alkyl halides, sodium azide, and terminal alkynes using a CuI catalyst in water is dramatically accelerated by ultrasonication. tandfonline.com An efficient protocol for synthesizing derivatives of this compound has also been reported using ultrasound irradiation with a samarium perchlorate (B79767) catalyst. mdpi.comnih.gov

ReactantsCatalystSolventConditionsTimeYield (%)Reference
Alkyl Halides, NaN₃, Terminal AlkynesCuIWaterRoom Temp, UltrasoundShortHigh tandfonline.comtandfonline.com
2-phenyl-1,2,3-triazole-4-carbaldehyde, Urea/Thiourea, 1,3-dicarbonylsSm(ClO₄)₃Not specifiedUltrasound30-45 min85-94 mdpi.comnih.gov
Enzyme-Catalyzed Approaches (e.g., Laccase-Mediated)

The use of enzymes as catalysts in organic synthesis offers a high degree of selectivity and sustainability. Laccases, a class of multi-copper oxidases, have been explored for their catalytic activity in various organic transformations. nih.govrsc.org Recently, a laccase-catalyzed cycloaddition (LaCCA) has been developed for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. researchgate.net

This green methodology utilizes laccase from Trametes versicolor, which contains copper ions in its active site, thus obviating the need for an external metal catalyst. researchgate.net The reaction proceeds under mild conditions in eco-friendly buffer solutions. This enzymatic approach represents a novel and sustainable route for the synthesis of 1,2,3-triazole derivatives and could be adapted for the synthesis of this compound. The enzyme facilitates the oxidative coupling reactions necessary for the formation of the triazole ring. nih.gov

ReactantsCatalystSolventConditionsYieldReference
Aryl Halides, NaN₃, Acetylene DerivativesLaccase (Trametes versicolor)Buffer/Organic Co-solventMildModest to Good researchgate.net

Alternative and Complementary Synthetic Routes for 1,2,3-Triazole Formation

Beyond the direct cycloaddition of azides and terminal alkynes, several alternative and complementary strategies have been developed for the synthesis of the 1,2,3-triazole core. These methods often provide access to different regioisomers or proceed under metal-free conditions, expanding the synthetic chemist's toolkit.

Metal-Free Azide-Alkyne Cycloadditions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

Concerns about the potential toxicity of residual copper from CuAAC reactions have driven the development of metal-free alternatives. researchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example of such a strategy. jcmarot.com This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctynol (DIBO), which reacts rapidly with an azide without the need for a metal catalyst. nih.govnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne. jcmarot.comwur.nl

While SPAAC is a powerful tool, particularly in bioconjugation, its application to the synthesis of a small molecule like this compound would require the use of a strained version of propargyl alcohol, which may be synthetically challenging. However, the principles of SPAAC have inspired further research into metal-free cycloadditions. nih.govuu.nl Other metal-free approaches include cascade reactions that can construct triazole-fused heterocyclic systems. rsc.orgrsc.org

Reaction TypeKey FeatureReactantsConditionsReference
SPAACUtilizes strained cycloalkynesAzide, CyclooctyneMetal-free, Physiological conditions jcmarot.comnih.govnih.gov
Cascade ReactionAzide-alkyne cycloaddition/hydroaminationAzide, AlkyneMetal-free, Base-mediated rsc.orgrsc.org

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers another avenue for metal-free 1,2,3-triazole synthesis. mdpi.com An organocatalytic cycle for the azide-alkyne cycloaddition has been designed and validated. nih.govacs.org This approach utilizes an isobenzofuran-based organocatalyst. bohrium.comnih.gov

The catalytic cycle involves a Diels-Alder reaction between the alkyne and the isobenzofuran (B1246724) catalyst, followed by a 1,3-dipolar cycloaddition with the azide, and finally a retro-Diels-Alder reaction to release the 1,2,3-triazole product and regenerate the catalyst. nih.govacs.orgnih.gov This methodology has been shown to increase both the rate and the regioselectivity of the cycloaddition, favoring the 1,4-disubstituted product. nih.govacs.org While the reported rate enhancements are modest, this represents a promising new modality in click chemistry. nih.gov

CatalystReactantsKey StepsOutcomeReference
Isobenzofuran derivativePerfluorophenyl azide, Methyl propiolateDiels-Alder, 1,3-Dipolar Cycloaddition, Retro-Diels-AlderRate enhancement, Favors 1,4-regioisomer nih.govacs.orgnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. For the construction of the 2,4-disubstituted-2H-1,2,3-triazole scaffold, several MCR strategies have been developed.

A notable one-pot, three-component method for preparing N2-substituted-1,2,3-triazoles involves the reaction of chalcones, sodium azide, and halogenated aromatics, catalyzed by cuprous oxide. nih.gov This approach combines an azide-chalcone oxidative cycloaddition with a post-triazole arylation. nih.gov While this method generally produces 4-acyl-5-aryl-2-aryl-2H-1,2,3-triazoles, subsequent reduction of the acyl group can yield the desired methanol functionality.

Another relevant MCR is the copper-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde. This reaction directly furnishes 2-hydroxymethyl-2H-1,2,3-triazoles in good yields. nih.gov The process is conducted under mild conditions and demonstrates the utility of MCRs in introducing the hydroxymethyl group in a single transformation. nih.gov

Table 1: Multicomponent Synthesis of 2-Aryl-2H-1,2,3-triazole Derivatives
Starting MaterialsCatalyst/ReagentsSolventTemperature (°C)Product TypeYield (%)Reference
Chalcone, Sodium Azide, Aryl HalideCuODMF804-Acyl-5-aryl-2-aryl-2H-1,2,3-triazoleup to 98 nih.gov
Terminal Alkyne, NaN3, FormaldehydeCu Catalyst, Acetic Acid1,4-DioxaneRoom Temp.2-Hydroxymethyl-2H-1,2,3-triazole67-95 nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization represents another powerful strategy for the formation of the 1,2,3-triazole ring. These methods often involve the formation of key bonds through an oxidation step, leading to the aromatic triazole core.

One such pathway is the copper-catalyzed oxidative cyclization of bis(arylhydrazones). This method allows for the synthesis of 2,4,5-triaryl-1,2,3-triazoles under mild conditions. nih.govfrontiersin.org The reaction proceeds through continuous C-H functionalization and the formation of C-C, N-N, and C-N bonds, with Cu(OAc)₂ acting as the catalyst. nih.govfrontiersin.org While this specific method leads to fully arylated triazoles, modifications of the starting hydrazones could potentially allow for the introduction of a hydroxymethyl precursor.

A combination of azide-chalcone oxidative cycloaddition followed by post-triazole arylation, as mentioned in the multicomponent section, also falls under the umbrella of oxidative cyclization strategies. The initial cycloaddition is an oxidative process that forms the triazole ring, which is then further functionalized. nih.gov

Table 2: Oxidative Cyclization Approaches to 2-Aryl-1,2,3-triazoles
SubstrateCatalyst/OxidantReaction ConditionsProduct TypeYield (%)Reference
Bis(arylhydrazone)Cu(OAc)2Mild conditions2,4,5-Triaryl-1,2,3-triazoleGood nih.govfrontiersin.org
Chalcone, NaN3CuODMF, 80 °CIntermediate triazole for arylationHigh nih.gov

Synthesis of Structural Analogues and Related Aryl-Substituted Triazolylmethanols

The synthesis of structural analogues of this compound, particularly those with different aryl substituents, is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthetic methodologies described previously can often be adapted to generate a diverse library of such compounds.

For instance, the one-pot three-component reaction of chalcones, sodium azide, and various aryl halides can be employed to introduce a wide range of substituents on the N-2 position of the triazole ring. nih.gov Subsequent reduction of the ketone functionality would then yield the corresponding triazolylmethanols.

Similarly, the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which are structural isomers of the target compound, has been achieved. These syntheses often utilize click chemistry, reacting a substituted phenyl azide with a suitable alkyne precursor.

The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials. The following table provides a comparative overview of different synthetic approaches to aryl-substituted triazoles that could be precursors to the corresponding methanol derivatives.

Table 4: Comparative Synthesis of Aryl-Substituted Triazole Analogues
Synthetic MethodKey ReactantsTypical ProductAdvantagesReference
MCR from ChalconesChalcone, NaN3, Aryl Halide4-Acyl-5-aryl-2-aryl-2H-1,2,3-triazoleHigh efficiency, one-pot procedure nih.gov
Oxidative CyclizationBis(arylhydrazone)2,4,5-Triaryl-1,2,3-triazoleMild conditions, good functional group tolerance nih.govfrontiersin.org
Click ChemistrySubstituted Phenyl Azide, Alkyne1,4-Disubstituted-1H-1,2,3-triazoleHigh regioselectivity, wide substrate scope nih.gov

Iii. Chemical Reactivity and Strategic Derivatization of 2 Phenyl 2h 1,2,3 Triazol 4 Yl Methanol

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a versatile functional handle that readily participates in a variety of common organic transformations. These reactions are fundamental to modifying the molecule's steric and electronic properties, as well as for introducing new functionalities for further chemical exploration.

Oxidation Reactions (e.g., to Aldehydes and Carboxylic Acids)

The primary alcohol moiety of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. mdpi.com

Mild oxidation affords 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde. This aldehyde is a key intermediate for numerous subsequent derivatizations, including the formation of Schiff bases and other condensation products. youtube.comnih.gov More vigorous oxidation conditions lead to the formation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This transformation introduces a carboxylic acid group, which can then be converted into esters, amides, and acid chlorides.

Table 1: Oxidation Products of this compound

Starting Material Product Transformation
This compound 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde Mild Oxidation
This compound 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Strong Oxidation

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or facilitated by a coupling agent. For instance, the formation of benzoate (B1203000) esters from related triazolyl-methanol compounds has been documented, highlighting this common transformation pathway. researchgate.net Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is one such method. researchgate.net

Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Additionally, methods for the chemoselective etherification of benzylic alcohols, which are structurally analogous, can be applied. rdd.edu.iq These reactions allow for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the lipophilicity and steric profile of the parent molecule.

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Type
Esterification Carboxylic Acid (or derivative), Acid Catalyst/Coupling Agent (2-phenyl-2H-1,2,3-triazol-4-yl)methyl ester
Etherification Base, Alkyl Halide (2-phenyl-2H-1,2,3-triazol-4-yl)methyl ether

Formation of Schiff Bases and Imines

While this compound itself does not directly form Schiff bases, its aldehyde derivative, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, is a prime substrate for this reaction. The condensation of the aldehyde with primary amines under dehydrating conditions yields the corresponding imines, commonly known as Schiff bases. acsgcipr.org This reaction is of significant interest as it allows for the facile linkage of the triazole scaffold to other molecular fragments, including biologically relevant amines and diamines. nih.govacsgcipr.org The formation of these C=N double bonds extends the conjugation of the system and introduces new coordination sites for metal complexes.

Table 3: Examples of Schiff Base Formation from 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

Aldehyde Amine Reagent Resulting Schiff Base Moiety
2-phenyl-2H-1,2,3-triazole-4-carbaldehyde Primary Amine (R-NH₂) (2-phenyl-2H-1,2,3-triazol-4-yl)methyleneamine
2-phenyl-2H-1,2,3-triazole-4-carbaldehyde 1,3-Diaminopropane Bis[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-1,3-propanediamine

Phosphinylation and Phosphorylation

The hydroxymethyl group is amenable to phosphorylation to produce phosphate (B84403) esters. This transformation is typically achieved using phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphorodichloridates in the presence of a base. mdpi.com The synthesis of phosphorylated 1,2,3-triazolyl nucleoside analogues demonstrates the viability of this reaction on similar scaffolds. mdpi.com The resulting phosphate derivatives can exhibit altered solubility and biological interaction profiles.

While less commonly documented for this specific molecule, phosphinylation to form phosphinates is also a plausible transformation. This would involve reacting the alcohol with a phosphinyl chloride (R₂P(O)Cl). Given the general reactivity of alcohols, this pathway represents a potential route for introducing phosphorus-containing moieties with different oxidation states and substitution patterns.

Intrinsic Reactivity of the 2-Phenyl-2H-1,2,3-triazole Core

The 2-phenyl-2H-1,2,3-triazole ring system is aromatic and generally stable, but it possesses sites susceptible to both electrophilic and nucleophilic attack. The reactivity is influenced by the electronic interplay between the phenyl substituent and the triazole heterocycle.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic aromatic substitution reactions, such as nitration, primarily occur on the phenyl ring rather than the triazole core. acsgcipr.org The triazole ring is electron-deficient and thus deactivated towards electrophilic attack. Studies on the nitration of 2-phenyl-1,2,3,2H-triazole have shown that substitution occurs at various positions on the phenyl ring, with a preference for the ortho and para positions. acsgcipr.org

The nitrogen atoms of the triazole ring, possessing lone pairs of electrons, are nucleophilic centers. This allows for reactions such as N-alkylation and N-arylation, although the presence of the N2-phenyl group already occupies one of the nitrogen atoms. researchgate.net While direct nucleophilic substitution on the carbon atoms of the triazole ring is difficult due to its electron-rich nature, such reactions can be facilitated by activating the ring, for example, through the formation of N-oxides. The potential nucleophilicity of the triazole nitrogen atoms makes regioselective reactions a significant challenge. However, in some cases, substitution at the N2 position is favored due to steric hindrance at the N1 or N3 positions when the C4 and C5 positions are substituted.

Coordination Chemistry and Ligand Properties of Triazolyl-Methanol Frameworks

The 1,2,3-triazole ring system is a versatile scaffold in coordination chemistry, primarily due to the presence of nitrogen atoms with available lone pairs of electrons. rsc.org These nitrogen atoms can act as effective donors, allowing the triazole moiety to function as a ligand for a wide range of metal ions. bohrium.comnih.govrsc.orgnih.gov The this compound framework, in particular, combines the N-donor capabilities of the triazole ring with the potential for further interaction through the hydroxyl group, making it an interesting candidate for the construction of coordination complexes and supramolecular assemblies. bohrium.com

Role as N-Donor Ligands and Metal Chelators in Complexation

The nitrogen atoms of the 1,2,3-triazole ring are key to its function as a ligand. Specifically, the N2 and N3 atoms can act as sigma-donors to coordinate with metal centers. nih.gov Triazole-based ligands have been successfully used to synthesize coordination complexes with various transition metals, including manganese, nickel, cobalt, zinc, copper, iridium, and rhodium. bohrium.comrsc.orgacs.org The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the denticity of the ligand and the coordination preferences of the metal ion. nih.govacs.org

In ligands structurally related to this compound, the triazole unit can act as a monodentate or a bidentate chelating ligand. nih.gov The presence of the hydroxymethyl group at the 4-position offers the potential for the oxygen atom to participate in coordination, although this is less common than coordination through the nitrogen atoms. More frequently, the triazole ring itself is part of a larger, multidentate ligand structure that enhances the stability of the resulting metal complexes. bohrium.comuobaghdad.edu.iqresearchgate.net The nitrogen atoms of the triazole ring are known to play a crucial role in binding to metal ions within the active sites of enzymes, which can enhance the inhibitory effects of the molecule.

The following table outlines the coordination characteristics of triazole-based ligands.

Table 2: Coordination Properties of Triazolyl-Methanol Frameworks

Feature Description Relevant Metal Ions
N-Donor Atoms The N2 and N3 atoms of the triazole ring possess lone pairs available for coordination. nih.gov Mn(II), Ni(II), Co(II), Zn(II), Cu(II), Ir(III), Rh(III), Pt(II), Au(III). bohrium.comrsc.orgacs.orguobaghdad.edu.iq
Chelation Can act as part of a bidentate or polydentate ligand system. nih.gov Various transition metals.

| Hydroxyl Group | The -CH₂OH group can potentially coordinate via its oxygen atom or participate in hydrogen bonding within the complex. | Dependent on the specific metal and ligand design. |

Non-Covalent Interactions in Supramolecular Assemblies

Hydrogen Bonding (e.g., O-H···N, C-H···X)

Hydrogen bonding is a prominent feature in the supramolecular chemistry of molecules containing hydroxyl and triazole functionalities. researchgate.netacs.orgnih.gov In the case of this compound, the hydroxyl group (-OH) is a classic hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. This leads to the formation of O-H···N hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. semanticscholar.orgscielo.brresearchgate.net

In addition to the strong O-H···N interactions, weaker C-H···X (where X can be N, O, or a π-system) hydrogen bonds also play a significant role in the crystal engineering of these compounds. researchgate.net The aromatic C-H bonds of the phenyl ring and the C-H bond of the triazole ring can act as weak hydrogen bond donors. researchgate.net It has been noted that the hydroxymethyl group in this compound participates in weaker hydrogen bonds, which has been correlated with its biological activity.

π-π Stacking and Van der Waals Interactions

The following table summarizes the key non-covalent interactions involving the this compound framework.

Table 3: Non-Covalent Interactions in this compound Derivatives

Interaction Type Participating Groups Significance
Hydrogen Bonding O-H (donor) and Triazole N (acceptor) Directs the primary supramolecular assembly. semanticscholar.orgscielo.br
C-H (donor) and N, O, or π-systems (acceptor) Contributes to the stability and complexity of the crystal packing. researchgate.net
π-π Stacking Phenyl and Triazole rings Stabilizes the crystal lattice through aromatic interactions. researchgate.netresearchgate.net

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide primary evidence for the compound's structure.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons. The methylene (B1212753) protons (-CH₂) adjacent to the hydroxyl group typically appear as a singlet at approximately 4.7 ppm. The protons of the phenyl ring resonate in the aromatic region, generally between 7.3 and 7.9 ppm. A distinct singlet for the proton on the C5 carbon of the triazole ring is also a key feature.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. A signal for the methanol (B129727) carbon (-CH₂OH) is typically observed around 59.5 ppm. The carbons of the triazole and phenyl rings appear in the downfield region, consistent with their aromatic character.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Nucleus Typical Chemical Shift (δ, ppm)
Methylene (-CH₂OH) ¹H ~4.7
Phenyl (Ar-H) ¹H 7.3 - 7.9
Triazole (C5-H) ¹H Varies
Methylene (-CH₂OH) ¹³C ~59.5

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are employed to resolve complex spectra and establish definitive correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, a COSY spectrum would show cross-peaks between the coupled protons within the phenyl ring, helping to assign their specific positions. It would confirm the absence of coupling for the methylene and triazole C5-H singlets. oxinst.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to an entire spin system. oxinst.com In this molecule, a TOCSY experiment would reveal the complete correlation network of all protons within the phenyl ring from a single cross-peak.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments establish correlations between protons and carbons. HSQC correlates protons to their directly attached carbons, while HMBC shows correlations over two to three bonds. These techniques are invaluable for the unambiguous assignment of all carbon signals based on the more easily assigned proton spectrum. nih.gov

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms within the triazole ring. The chemical shifts of the three distinct nitrogen atoms (N1, N2, N3) are highly sensitive to their hybridization and involvement in the aromatic system. Gradient-selected 2D experiments like ¹H-¹⁵N HMBC can be used to determine ¹⁵N chemical shifts at natural abundance, providing crucial data for understanding the electronic structure and tautomerism of the triazole ring system. nih.gov

Quantum-chemical calculations are a powerful tool for predicting NMR spectra and validating experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C chemical shifts. nih.govmdpi.com By comparing the computationally predicted spectra with experimental data, a strong correlation can be established, which serves to confirm the proposed structure. nih.gov This combined experimental and theoretical approach is a robust strategy for the structural elucidation of complex heterocyclic compounds like 2-aryl-1,2,3-triazoles. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. A prominent broad band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations from the phenyl and triazole rings appear above 3000 cm⁻¹. Other key absorptions include C=C and C=N stretching vibrations within the aromatic rings and N=N stretching from the triazole moiety. rsc.org

Raman Spectrometry: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for characterizing the skeletal vibrations of the phenyl and triazole rings.

Table 2: Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O-H Stretch Hydroxyl (-OH) ~3450 (broad)
C-H Stretch Aromatic Rings >3000
C-H Stretch Methylene (-CH₂) <3000
C=C / C=N Stretch Aromatic Rings 1400 - 1600
N=N Stretch Triazole Ring Varies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The compound has a molecular formula of C₉H₉N₃O, corresponding to a monoisotopic mass of approximately 175.07 g/mol . uni.luscbt.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺ at m/z 176.08) would be observed, confirming the molecular weight. uni.lu The fragmentation of 1,2,3-triazole derivatives under mass spectrometric conditions often involves characteristic losses. For this compound, common fragmentation pathways could include:

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the triazole ring, often with the expulsion of a stable N₂ molecule.

Fragmentation of the phenyl ring.

Analysis of these fragment ions provides corroborating evidence for the connectivity of the different structural units within the molecule. zsmu.edu.ua

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 176.08183
[M+Na]⁺ 198.06377
[M]⁺ 175.07400
[M-H]⁻ 174.06727

Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule and its fragments.

Key Research Findings:

Exact Mass Determination: HRMS analysis of a 1,2,3-triazole derivative, 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol, confirmed its elemental composition. The calculated mass for the deprotonated molecule [M-H]⁻ was 270.0434 m/z, which closely matched the experimentally observed value of 270.0547 m/z. nih.gov

Molecular Formula Confirmation: For the parent compound, this compound, mass spectrometry confirms the molecular ion peaks consistent with its molecular weight of 175.19 g/mol .

Derivative Analysis: In a study of novel 1,2,3-triazole derivatives, HRMS was used to confirm the structures of the synthesized compounds. For example, the (M+H)⁺ ion for (E)-2-(4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1-(benzo[d]thiazol-2-yl)diazene was found at m/z 446.07, consistent with the calculated mass.

Interactive Data Table: HRMS Data for Selected 1,2,3-Triazole Derivatives

CompoundMolecular FormulaCalculated m/z ([M-H]⁻ or [M+H]⁺)Found m/zReference
4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenolC₁₄H₁₀ClN₃O270.0434270.0547 nih.gov
(E)-2-(4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1-(benzo[d]thiazol-2-yl)diazeneC₂₂H₁₅ClN₆OS446.07446.91
(E)-2-(4-((1-m-Tolyl-1H-1,2,3-triazol-4-yl) methoxy)phenyl)-1-(benzo[d]thiazol-2-yl)diazeneC₂₃H₁₈N₆OS426.13426.49

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Tandem MS

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of triazole compounds. doi.org When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of a selected precursor ion. doi.orgnih.gov

Key Research Findings:

Fragmentation Pathways: ESI-MS/MS studies on N-triazolylmethyl N-phenylpiperazines have been used to determine the main dissociation routes of their protonated molecules. nih.gov The fragmentation patterns are highly characteristic and allow for the straightforward differentiation of isomers. nih.gov

Structural Elucidation: In the study of N-heterocyclic carbenes and their 1,2,4-triazolium salt precursors, ESI-MS was used to analyze the formation of carbene ions. doi.org It was observed that under ESI conditions, the carbene is formed from the [M+ClO₄]⁺ ion through the loss of a HClO₄ molecule. doi.org

Pseudo-MS³ Approach: In-source fragmentation in ESI-MS can be utilized to simulate MS³ experiments on a triple quadrupole instrument. scispace.com This technique enhances the qualitative analysis and aids in the structural elucidation of unknown compounds by providing more detailed fragmentation information. scispace.com

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Ion Structure Elucidation

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful technique for determining the structure of gas-phase ions. nih.govnih.gov By irradiating mass-selected ions with a tunable infrared laser, a vibrational spectrum is obtained by monitoring the fragmentation of the ions as a function of laser wavelength. nih.govmpg.de This method provides a vibrational fingerprint of the ion, which can be compared with theoretical calculations to elucidate its structure. uniroma1.it

Key Research Findings:

Isomeric Differentiation: IRMPD has been successfully used to differentiate between isomers of various molecules, including metabolites and illicit drugs. nih.gov

Structural Analysis of Biomolecules: The technique is valuable for studying the structure of biomolecules and pharmaceuticals, including modified amino acids and carbohydrates. nih.gov

Chiral Analysis: IRMPD spectroscopy can be applied to chiral analysis by studying the diastereomeric complexes formed between a chiral molecule and a chiral selector. mdpi.com The different IRMPD spectra of the diastereomers allow for chiral discrimination and provide structural information about the complexes. mdpi.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is invaluable for understanding molecular conformation, intermolecular interactions, and crystal packing.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for obtaining precise atomic coordinates and bond parameters.

Key Research Findings:

Structure Confirmation: The crystal structures of numerous this compound derivatives have been determined using this method, confirming their molecular connectivity and stereochemistry. nih.govresearchgate.netnih.govmdpi.com

Polymorphism: In the case of (2E,4E)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-phenylpenta-2,4-dien-1-one, single-crystal X-ray diffraction identified two different crystalline forms, or polymorphs, with distinct molecular conformations and packing arrangements. cardiff.ac.uk

Solvates: The structure of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol was determined as a hemihydrate, with two independent triazole molecules and one water molecule in the asymmetric unit. nih.gov

Interactive Data Table: Crystallographic Data for Selected 1,2,3-Triazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanolMonoclinicP2₁3.7175(7)10.428(2)10.689(3)90.521(6) researchgate.net
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acidMonoclinicP2₁/c10.3239(16)5.2878(8)16.762(3)102.059(3) researchgate.net
[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrateTriclinicP-16.0078(4)7.4897(4)22.3145(15)89.901(2) nih.gov
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-oneMonoclinicP2₁/c13.565(3)14.288(3)10.222(2)109.13(3) mdpi.com

Elucidation of Supramolecular Architectures and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by intermolecular interactions, which dictate the supramolecular architecture.

Key Research Findings:

Hydrogen Bonding: In the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, molecules form classic carboxylic acid dimers through O-H···O hydrogen bonds, creating an R²₂(8) graph-set motif. researchgate.net These dimers are a predominant feature stabilizing the supramolecular assembly. researchgate.net

π-π Stacking and C-H···N Interactions: The crystal structure of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile is stabilized by a combination of strong hydrogen bonds with water molecules, π-π stacking, and C-H···N interactions. researchgate.net

Chain and Sheet Formation: For (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, intermolecular C-H···O interactions generate a sheet of molecules containing a network of rings. researchgate.net In contrast, a Schiff base derivative derived from 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde forms one-dimensional supramolecular chains via intermolecular O-H···N hydrogen bonds. nih.gov

Analysis of Dihedral Angles and Molecular Conformation in the Solid State

Key Research Findings:

Planarity: In 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the molecule is nearly planar, with a small dihedral angle of 4.72(6)° between the triazole and phenyl rings. researchgate.net The carboxyl group is inclined at an angle of 6.72(11)° with respect to the triazole ring. researchgate.net

Conformational Differences: The two independent molecules of [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in the asymmetric unit exhibit different conformations, particularly in the orientation of the terminal CH₂OH group. nih.gov The N-C-C-O torsion angles are 82.2(5)° in one molecule and -60.3(5)° in the other. nih.gov

Interactive Data Table: Dihedral Angles in Selected 1,2,3-Triazole Derivatives

CompoundRings/Groups MeasuredDihedral Angle (°)Reference
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acidTriazole and Phenyl rings4.72(6) researchgate.net
(2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanolTriazole and Fluorophenyl rings14.02(10) researchgate.net
2-{[2-(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]amino}ethanolPhenyl and Triazole rings14.3(3) nih.gov
[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (Molecule 1)Chlorophenyl and Triazole rings12.71(19) nih.gov
[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (Molecule 2)Chlorophenyl and Triazole rings17.3(2) nih.gov

V. Computational and Theoretical Investigations of 2 Phenyl 2h 1,2,3 Triazol 4 Yl Methanol

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

The first step in most computational studies is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For molecules with rotatable bonds, like the one connecting the phenyl ring to the triazole ring, this involves conformational analysis to identify the most stable rotamer.

Experimental data from X-ray crystallography of analogous compounds provide valuable benchmarks for computational results. For instance, the crystal structure of a closely related derivative, (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, reveals that the molecule is relatively flat. researchgate.net A key geometric parameter is the dihedral angle between the triazolyl and the attached aryl rings. In the fluorinated analogue, this angle is small, measured at 14.02(10)°. researchgate.net This near-coplanarity suggests a degree of electronic conjugation between the two ring systems. DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to optimize molecular geometries and have shown good correlation with experimental data for similar heterocyclic systems. nih.govajchem-a.com Conformational analysis via DFT would explore the potential energy surface by rotating the phenyl ring relative to the triazole ring to confirm that the near-planar conformation is indeed the most stable one.

Table 1: Selected Experimental Dihedral Angles in Phenyl-Triazole Derivatives

Compound Name Dihedral Angle (Triazolyl-Aryl)
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol 14.02(10)° researchgate.net
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde 2.44(7)° researchgate.net
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (B1203000) 6.52(4)° researchgate.net

Note: This interactive table provides data for compounds structurally related to (2-Phenyl-2H-1,2,3-triazol-4-yl)methanol to illustrate typical conformational preferences.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A small energy gap generally implies higher reactivity and lower kinetic stability. researchgate.netnih.gov

DFT calculations are widely used to compute HOMO-LUMO energies and their spatial distributions. For triazole derivatives, the HOMO is often delocalized over the triazole and phenyl rings, while the LUMO may be similarly distributed, reflecting the conjugated nature of the system. researchgate.net The specific substitution pattern influences these orbitals. For example, in a study of various 1,2,4-triazole (B32235) derivatives, DFT calculations revealed HOMO–LUMO energy gaps ranging from 4.618 eV to 5.637 eV. nih.gov Another study on different triazole compounds also showed that the energy gap is a key parameter in assessing molecular stability. ntu.edu.iq

Table 2: Calculated HOMO-LUMO Energy Gaps for Selected Triazole Derivatives

Compound Class EHOMO (eV) ELUMO (eV) ΔE (eV) Reference
1,2,4-Triazole Derivative A -7.128 -1.491 5.637 nih.gov
1,2,4-Triazole Derivative B -6.973 -1.358 5.615 nih.gov
1,2,4-Triazole Derivative C -7.144 -2.526 4.618 nih.gov

Note: This interactive table showcases representative FMO data from related heterocyclic systems to provide context for the electronic properties of this compound.

The distribution of electron density in these orbitals is also revealing. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is on the electron-poor regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs. This analysis provides information about charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. eurjchem.com

By examining the interactions between filled (donor) and vacant (acceptor) NBOs, one can quantify the stabilizing effects of electron delocalization. For example, interactions between a lone pair orbital on a nitrogen atom and an adjacent anti-bonding π* orbital (n → π) or between a bonding σ orbital and an anti-bonding σ orbital (σ → σ*) indicate hyperconjugative stabilization. In a study of 1,2,3-triazole-based benzothiazole (B30560) derivatives, NBO analysis was used to identify possible nucleophilic sites. researchgate.net For phenyl-triazole systems, NBO analysis can reveal the extent of electronic communication between the phenyl ring's π-system and the triazole ring, providing a deeper understanding of the molecule's electronic structure and stability. eurjchem.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule. ajchem-a.com It provides a visual representation of the charge distribution.

Different colors on the MEP map signify different potential values. Typically, red regions indicate negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.netresearchgate.net Blue regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack; these are usually found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the methanol (B129727) group, identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. nih.govfigshare.com Positive potential (blue) would be concentrated on the hydroxyl hydrogen, marking it as a hydrogen bond donor site. figshare.com DFT calculations on various triazole derivatives have consistently used MEP maps to identify these reactive regions. researchgate.netresearchgate.net

The distribution of electrons within a molecule is not uniform, leading to partial positive and negative charges on different atoms. DFT calculations can quantify these partial charges using various population analysis schemes, such as Mulliken population analysis. These atomic charges are crucial for understanding the molecule's polarity and intermolecular interactions.

Quantum Chemical Calculations for Reaction Mechanism Studies

Beyond static molecular properties, quantum chemical calculations are indispensable for studying the dynamics of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and reaction pathways. This allows for the calculation of activation energies, providing a theoretical basis for reaction rates and mechanisms.

For triazole synthesis, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," DFT calculations have been employed to elucidate the detailed mechanism, including the role of the catalyst and the regioselectivity of the reaction. While specific reaction mechanism studies for this compound were not found in the search results, the principles remain applicable. For instance, theoretical studies could be used to investigate the mechanisms of its oxidation (converting the methanol group to an aldehyde or carboxylic acid) or substitution reactions on the phenyl ring. These calculations would involve locating the transition state structure for each proposed step and calculating the energy barrier, thereby predicting the most favorable reaction pathway.

Transition State Characterization and Stabilization Energies

The synthesis of N2-substituted 1,2,3-triazoles is a subject of significant interest, and computational studies are crucial for elucidating the regioselectivity of these reactions. Theoretical calculations, particularly Density Functional Theory (DFT), are employed to model the reaction pathways and characterize the transition states involved.

Detailed research findings indicate that the formation of the 2-substituted (2H) isomer, such as this compound, is often kinetically and thermodynamically favored over the 1-substituted (1H) isomer. This preference can be explained by analyzing the energies of the transition states leading to each product. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, DFT calculations have shown that the transition state leading to the N2-substituted triazole can be several kcal/mol lower in energy than the transition state for the formation of the N1 isomer. scielo.br This energy difference, which dictates the reaction rate and product distribution, arises from a combination of steric and electronic factors within the transition state structure.

Table 1: Representative Theoretical Energy Profile for N2-Regioselective Triazole Formation

ParameterN1-Isomer PathwayN2-Isomer Pathway
Transition State Energy (kcal/mol) ΔG‡ (N1)ΔG‡ (N2)
Energy Difference (ΔΔG‡) -ΔG‡ (N1) - ΔG‡ (N2) > 0
Product Stabilization Energy (kcal/mol) E_stab (N1)E_stab (N2)
Thermodynamic Preference Less FavoredMore Favored
Note: This table represents a conceptual model based on typical findings for N2-regioselective triazole synthesis; specific values for this compound require dedicated computational studies.

Computational Insights into Structure-Property Relationships

Computational DFT studies are instrumental in establishing relationships between the molecular structure of this compound and its physicochemical properties. nih.gov By calculating various quantum chemical descriptors, researchers can predict the molecule's reactivity, electronic behavior, and potential applications. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For triazole derivatives, the HOMO and LUMO orbitals are typically distributed across the π-conjugated system of the triazole and phenyl rings. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the nitrogen atoms of the triazole ring are expected to be regions of high electron density.

Table 2: Calculated Quantum Chemical Parameters for a Representative Phenyl-Triazole Structure

ParameterDescriptionTypical Calculated Value
EHOMO (eV)Highest Occupied Molecular Orbital Energy-7.1 to -6.9
ELUMO (eV)Lowest Unoccupied Molecular Orbital Energy-1.5 to -1.3
Energy Gap (ΔE) (eV)LUMO-HOMO Energy Difference5.6 to 4.6
Dipole Moment (Debye)Measure of Molecular Polarity2.5 - 4.0
Electronegativity (χ)Ability to Attract Electrons4.2 - 4.3
Hardness (η)Resistance to Charge Transfer2.8 - 2.3

Note: Values are based on DFT calculations for similar 1,2,4-triazole derivatives and serve as an illustrative example. nih.gov

Theoretical Prediction and Survey of Non-Covalent Interactions

The solid-state structure and crystal packing of this compound are governed by a network of non-covalent interactions. Theoretical methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize, explore, and quantify these interactions. mdpi.comnih.gov

Hirshfeld surface analysis is a powerful technique for investigating intermolecular contacts in a crystal lattice. nih.gov It generates a three-dimensional surface around the molecule, which is color-coded to highlight different types of interactions and their relative strengths. For molecules like this compound, this analysis reveals the presence of several key interactions:

Hydrogen Bonds: The hydroxyl group (-CH₂OH) is a primary site for hydrogen bonding, acting as both a donor (O-H) and an acceptor (O). Strong O-H···N or O-H···O hydrogen bonds are expected to be significant in the crystal packing. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to the phenyl and triazole rings can interact with the π-electron clouds of adjacent rings.

π-π Stacking: The aromatic phenyl and triazole rings can stack on top of each other, contributing to the stability of the crystal structure.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of each type of interaction to the total surface area, providing a detailed summary of the crystal packing forces. nih.gov For similar triazole structures, H···H contacts often account for the largest percentage of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeTypical Contribution (%)Description
H···H45 - 58%General van der Waals contacts. nih.gov
H···C/C···H15 - 20%Indicates C-H···π interactions. nih.gov
H···O/O···H12 - 15%Represents hydrogen bonding involving oxygen. nih.gov
H···N/N···H10 - 16%Represents hydrogen bonding involving triazole nitrogens. nih.gov
C···C3 - 6%Suggests π-π stacking interactions.

Note: The data is representative of analyses performed on similar triazole-containing heterocyclic compounds. nih.gov

Vi. Non Medicinal Applications and Future Research Trajectories

Applications in Materials Science

In the realm of materials science, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol is investigated for its potential to be incorporated into a wide array of advanced materials. The aromatic phenyl and triazole rings contribute to thermal stability and specific electronic properties, while the hydroxymethyl group provides a reactive site for polymerization or attachment to other molecules and surfaces. These attributes make it a compound of interest for developing functional polymers, coatings, and specialized materials for electronic and environmental applications.

Polymer Chemistry and Functional Materials Design

The stability and reactivity of this compound make it a useful building block in the synthesis of polymers and other functional materials. The 1,2,3-triazole ring, often formed through highly efficient "click chemistry" such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high dipole moment and ability to act as a hydrogen bond acceptor. These features can influence the physical and chemical properties of polymers in which it is incorporated.

The hydroxymethyl (-CH₂OH) group on the molecule provides a convenient handle for polymerization reactions. It can be converted into other functional groups or used directly in condensation polymerization to form polyesters or polyethers. Polymers possessing 1,2,3-triazole units in their backbone are considered promising as new functional polymers due to the unique characteristics of the triazole ring.

Feature of this compoundImplication for Polymer Chemistry
Hydroxymethyl Group (-CH₂OH) Acts as a reactive site for polymerization (e.g., to form polyesters, polyethers).
1,2,3-Triazole Ring Provides thermal stability, a large dipole moment, and hydrogen bonding capabilities to the polymer chain.
Phenyl Group Enhances rigidity and can influence solubility and intermolecular interactions.
"Click Chemistry" Synthesis Allows for efficient and controlled incorporation into polymer structures.

Dyes, Inks, and Pigment Technologies

The 1,2,3-triazole ring system is a component of some chromophores, and its derivatives are utilized in the development of dyes. The extended conjugation between the phenyl ring and the triazole ring in this compound can contribute to the electronic properties necessary for color. While not intensely colored on its own, it can serve as a precursor or an intermediate in the synthesis of more complex dye molecules. The hydroxymethyl group allows for its covalent integration into other molecules or polymer matrices, which can be advantageous for creating stable and non-leaching colorants for inks and pigments. Research into fluorene-triazole hybrid compounds has highlighted their potential in functional materials chemistry, which can include applications in dyes and optical materials.

Corrosion Inhibition

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net Their efficacy stems from the ability of the nitrogen heteroatoms in the triazole ring to coordinate with metal atoms on the surface, forming a protective film that inhibits the corrosion process. researchgate.net This adsorbed layer acts as a barrier to aggressive ions in the environment.

While research on this compound itself is limited in this specific application, studies on its close regioisomer, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, have demonstrated significant potential. This related compound was synthesized and evaluated as a corrosion inhibitor for 1020 mild steel in a hydrochloric acid solution, achieving a maximum inhibition efficiency of 93.1%. nih.gov Such studies indicate that the two triazolic alcohols act as mixed-type corrosion inhibitors. nih.gov The presence of π-electrons in the aromatic rings and the lone pair of electrons on the nitrogen atoms facilitate the adsorption of these molecules onto the metal surface. researchgate.net

Table of Corrosion Inhibition Efficiency for a Related Triazole Derivative

CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Type of Inhibitor
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol1020 Mild SteelHCl93.1Mixed-Type
(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol1020 Mild SteelHCl85.1Mixed-Type

Data sourced from a study on triazolic alcohols as corrosion inhibitors. nih.gov

Proton-Conducting Materials

Nitrogen-containing heterocyclic compounds, including imidazoles, pyrazoles, and triazoles, have been identified as promising proton solvents for applications in proton exchange membrane fuel cells (PEMFCs). nih.gov These materials are particularly valuable for enabling proton conductivity under anhydrous (water-free) conditions and at temperatures above 100°C. The 1,2,3-triazole ring can participate in proton transport through a Grotthuss-type mechanism, where protons hop between adjacent heterocyclic rings within a polymer matrix or a liquid medium. nih.gov

The ability of the nitrogen atoms in the triazole ring to form hydrogen-bonded networks is crucial for this function. nih.gov While specific studies incorporating this compound into proton-conducting membranes are not widely reported, its core 1,2,3-triazole structure makes it a candidate for research in this area. The hydroxymethyl group could be used to graft the molecule onto polymer backbones to create novel proton-conducting materials.

Molecular Junctions and Electronic Device Components

The 1,2,3-triazole ring is increasingly being explored as a functional linker in the design of materials for molecular electronics. researchgate.net Its rigid, planar structure and defined geometry make it an excellent component for constructing molecular wires or linking donor and acceptor units in materials for organic electronics. Research has shown that the 1,2,3-triazole linker can control the degree of intramolecular charge transfer in donor-acceptor materials, a key property for applications in organic light-emitting diodes (OLEDs). researchgate.net

The specific substitution pattern on the triazole ring influences the electronic communication between the linked moieties. While direct application of this compound in molecular junctions is an area for future research, its fundamental structure is relevant. The phenyl and triazole groups can participate in π-stacking and other non-covalent interactions, which are important for the self-assembly of molecules on surfaces to form ordered layers for electronic devices. researchgate.net

Surface Functionalization of Nanoparticles and Dendrimers

The synthesis of 1,2,3-triazoles via "click chemistry" is a powerful tool for the surface functionalization of nanomaterials, including nanoparticles and dendrimers. nih.govnih.gov This highly efficient and specific reaction allows for the covalent attachment of molecules to surfaces under mild conditions. nih.govnih.gov this compound, with its terminal hydroxymethyl group, is well-suited for such applications.

The compound itself can be synthesized and then attached to a surface, or it can be formed in situ on a surface via a click reaction between a phenyl azide (B81097) and a propargyl alcohol-functionalized material. The hydroxymethyl group can be further reacted to attach other functional molecules. In dendrimer synthesis, triazole rings formed by click chemistry can serve as stable and robust branching points. nih.gov This methodology has been used to create complex, well-defined dendritic architectures. nih.govkoreascience.kr The functionalization of gold nanoparticles (AuNPs) with triazole-containing molecules has also been demonstrated, creating stable nanomaterials for various applications. nih.govqub.ac.uk

Metal-Organic Frameworks (MOFs)

While this compound itself has not been extensively documented as a primary linker in the construction of Metal-Organic Frameworks (MOFs), its structural components—the triazole ring and the alcohol function—are highly relevant to MOF design. Triazole derivatives are frequently employed as organic linkers due to their robust coordination with metal ions. nih.gov

The nitrogen atoms of the triazole ring can act as effective coordination sites for metal centers, contributing to the formation of stable, porous frameworks. nih.govnih.gov Research has shown that MOFs built with triazole-based linkers can have applications in gas storage and separation, catalysis, and sensing. nih.gov For instance, MOFs incorporating 1,2,4-triazole (B32235) ligands have been synthesized and investigated for their adsorption and catalytic properties. rsc.orgresearchgate.net In these structures, the triazole unit often acts as a pillar or node, connecting metal clusters to form three-dimensional networks. rsc.orgacs.org

The hydroxymethyl group in this compound offers an additional site for coordination or post-synthetic modification. This functional group could potentially coordinate directly to metal centers or be modified to introduce other functionalities within the MOF pores, thereby tailoring the framework's properties for specific applications like targeted catalysis or selective adsorption. escholarship.org The mixed-linker approach, where linkers with different functionalities are used together, is a common strategy to create novel MOF structures with desired properties, and a triazole methanol (B129727) derivative could serve as a valuable component in such systems. nih.govescholarship.org

Catalysis Research and Ligand Design

The 1,2,3-triazole scaffold is a cornerstone in modern ligand design, largely due to its straightforward synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". rsc.orgrecercat.cat This reaction's reliability, high yield, and tolerance of a wide range of functional groups allow for the modular construction of complex ligand architectures. Derivatives of triazolyl methanol, such as C3-symmetric tris(1,2,3-triazol-4-yl)methanols (TTM ligands), have emerged as a significant subclass of tripodal ligands for transition metal-catalyzed reactions. rsc.orgrsc.org The central methanol core serves as a scaffold from which multiple triazole units radiate, creating a multidentate coordination environment for metal ions.

The electronic properties of the triazole ring make it a strong σ-donor, which can stabilize metal centers in various oxidation states. The phenyl substituent at the N2 position of the target compound can also be modified to fine-tune the steric and electronic properties of the resulting metal complex, influencing its catalytic activity and selectivity.

Ligands for Transition Metal Catalysis (e.g., Copper, Palladium)

This compound and its derivatives are particularly effective as ligands in catalysis involving late transition metals like copper and palladium. The nitrogen atoms of the triazole ring readily coordinate to these metals, forming stable and catalytically active complexes.

Copper Catalysis: Triazole-based ligands have been shown to dramatically accelerate copper-catalyzed reactions. For example, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) has been used to promote the CuAAC reaction at low catalyst loadings. researchgate.net Similarly, 2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol, a structurally related compound, serves as an efficient auxiliary ligand in copper(II)-catalyzed C-N bond-forming reactions. researchgate.net These ligands stabilize the catalytically active Cu(I) species and facilitate the catalytic cycle. recercat.cat

Palladium Catalysis: In palladium catalysis, triazole-containing ligands are employed in a variety of cross-coupling reactions. The direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles can be effectively catalyzed by palladium(II) acetate (B1210297), often in combination with a phosphine (B1218219) co-ligand. nih.gov The triazole moiety itself can direct the C-H activation step. Furthermore, phosphino-triazole ligands have been synthesized and successfully applied in Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of combining the triazole scaffold with other donor groups to create highly effective ligands. acs.org

Table 1: Examples of Triazole-Methanol Derivatives in Transition Metal Catalysis
Ligand/DerivativeMetal CatalystReaction TypeKey FindingsReference
Tris(1,2,3-triazol-4-yl)methanols (TTMs)Copper(I), etc.Cycloadditions, etc.Valuable C3-symmetric tripodal ligands for various reactions. rsc.org rsc.orgrsc.org
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanolCopper(II)Azide-Alkyne Cycloaddition (CuAAC)Promotes dramatic rate enhancement at low catalyst loading. researchgate.net researchgate.net
2-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanolCopper(II)Buchwald-Hartwig C-N CouplingEfficient auxiliary ligand under nearly solvent-free conditions. researchgate.net researchgate.net
Phosphino-triazole derivativesPalladiumSuzuki-Miyaura CouplingEffective ligands for cross-coupling of bulky substrates. acs.org acs.org

Organocatalytic Systems

The field of organocatalysis, which uses small organic molecules to catalyze reactions, has also benefited from the inclusion of the triazole motif. While this compound is not typically a catalyst in itself, it can be incorporated into larger, more complex organocatalytic systems. nih.gov

The triazole ring can act as a rigid linker or a hydrogen bond acceptor, influencing the stereochemical outcome of a reaction. mdpi.com For example, organocatalysts based on (S)-proline derivatives supported on mesoporous silica (B1680970), which incorporate a triazole group as a connecting block, have been developed for asymmetric aldol (B89426) reactions. mdpi.com The triazole unit is thought to increase the rigidity of the transition state through hydrogen bonding, thereby enhancing stereoselectivity. mdpi.com The development of such systems highlights a promising trajectory for future research, where derivatives of this compound could be appended to chiral scaffolds to create novel, recyclable organocatalysts. nih.gov

Nanocatalysts and Nanoreactors

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their stability, reusability, and ease of separation. Nanomaterials are excellent platforms for this purpose. Ligands derived from triazolyl methanols have been successfully supported on magnetic nanoparticles. rsc.org These heterogenized systems combine the high catalytic activity of the molecular catalyst with the practical advantages of a solid support.

For instance, magnetic nanoparticle-supported tris(1,2,3-triazol-4-yl)methanol (TTM) ligands have been prepared and used in catalysis. rsc.org This approach allows for the easy recovery of the catalyst from the reaction mixture using an external magnet, making the process more economical and environmentally friendly. The this compound scaffold is a suitable candidate for such applications, where it can be anchored to the surface of nanoparticles (e.g., silica or iron oxide) to create robust and recyclable nanocatalysts.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Ligands based on the 1,2,3-triazole framework have shown considerable promise in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, in particular, has seen the application of triazole-based ligands. acs.org The strong σ-donating character of the triazole ring helps to stabilize the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Research has demonstrated that palladium complexes bearing phosphino-triazole ligands are effective catalysts for the Suzuki-Miyaura coupling of sterically hindered substrates. acs.org While the parent compound this compound is not a ligand for these reactions, its derivatives, where the methanol group is replaced by a phosphine or another coordinating group, are highly relevant. Additionally, palladium catalysts have been used for the direct C-H arylation of the triazole ring itself, providing a route to more complex, substituted triazoles. nih.govscienceopen.com

Table 2: Application of Triazole Derivatives in Cross-Coupling Reactions
Reaction TypeCatalyst SystemSubstratesKey FeatureReference
Suzuki-MiyauraPalladium / Phosphino-triazole ligandsBulky aryl halides and boronic acidsLead-like product formation demonstrated with sterically demanding substrates. acs.org
C-H ArylationPalladium(II) acetate / Triphenylphosphine1,4-disubstituted 1,2,3-triazoles and aryl bromidesProvides facile access to fully substituted triazoles with well-defined regiochemistry. nih.gov
Buchwald-Hartwig C-N CouplingCopper(II) / Triazole-ethanol ligandN-heterocycles and aryl halidesHighly active and versatile procedure under nearly solvent-free conditions. researchgate.net

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful methods for introducing a carbonyl group into organic molecules. Recent research has explored the use of this methodology for the synthesis of 1,2,3-triazole-5-carboxamides from iodo-triazoles and various amines, using formic acid as a carbon monoxide source. researchgate.net This demonstrates the compatibility of the triazole ring with palladium-catalyzed carbonylation conditions.

Agrochemical Applications (e.g., Pesticides, Fungicides, Insecticides)

The 1,2,3-triazole moiety is a recognized pharmacophore in the development of agrochemicals, with derivatives showing promise as insecticides, fungicides, and plant growth regulators. nih.gov While direct, extensive research on the specific agrochemical applications of this compound is still emerging, the broader family of triazole derivatives has demonstrated significant bioactivity, providing a strong rationale for its investigation in this domain.

Fungicidal Potential: Triazole compounds are well-established as potent fungicides, primarily through the inhibition of sterol biosynthesis in fungi. nih.gov Research into novel 1,2,3-triazole phenylhydrazone derivatives has yielded compounds with significant anti-phytopathogenic activity against a range of plant fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.org For instance, certain derivatives have shown potent fungicidal effects, with EC₅₀ values as low as 0.18 µg/mL against specific pathogens. rsc.org The structural similarity of this compound suggests that its derivatives could be synthesized and screened for similar or enhanced fungicidal properties.

Insecticidal and Other Applications: Beyond fungicides, various 1,2,4-triazole derivatives have been synthesized and tested for insecticidal activity. rjptonline.org The core triazole ring, when appropriately substituted, can interact with key biological targets in insects. The versatility of the this compound structure allows for modifications that could lead to the development of novel insecticides.

The table below summarizes the fungicidal activity of representative triazole derivatives against common plant pathogens, illustrating the potential of this chemical class in agrochemical development.

Compound TypeTarget PathogenEC₅₀ (µg/mL)Reference
1,2,3-Triazole Phenylhydrazone Derivative (5p)Rhizoctonia solani0.18 rsc.org
1,2,3-Triazole Phenylhydrazone Derivative (5p)Sclerotinia sclerotiorum2.28 rsc.org
1,2,3-Triazole Phenylhydrazone Derivative (5p)Fusarium graminearum1.01 rsc.org
1,2,4-Triazole Oxime Ether Derivative (5b2)Sclerotinia sclerotiorum0.12 nih.gov
1,2,4-Triazole Oxime Ether Derivative (5a4)Phytophthora infestans0.46 nih.gov

Supramolecular Chemistry and Anion Recognition

The molecular architecture of this compound makes it an interesting building block for supramolecular chemistry. Its structure contains several key features that can participate in non-covalent interactions: a hydroxyl (-OH) group that can act as a hydrogen bond donor and acceptor, an aromatic phenyl ring capable of π-π stacking, and a triazole ring which can also engage in π-π interactions and act as a hydrogen bond acceptor via its nitrogen atoms.

Crystal structure analyses of closely related compounds reveal the importance of these interactions in forming higher-order structures. researchgate.net For example, in the solid state, molecules of (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, an analogue of the title compound, form sheets through C-H···O interactions. researchgate.net Other observed interactions in similar triazole derivatives include O-H···O hydrogen bonds and weaker C-H···π and π···π stacking, which can generate complex arrangements like chevron-type patterns. researchgate.net

The presence of the hydroxyl group, a potent hydrogen bond donor, positions this compound and its derivatives as candidates for anion recognition. The -OH proton can form directed hydrogen bonds with anions, a fundamental principle in the design of anion sensors and receptors. By incorporating this moiety into larger, pre-organized structures, it may be possible to create selective receptors for specific anions.

Emerging Research Directions and Perspectives

The future of research on this compound is poised to expand into several innovative areas, leveraging its versatile chemical nature for the creation of novel materials and a deeper understanding of its fundamental properties.

While traditional methods for synthesizing triazoles are effective, future research is focused on developing more sustainable and efficient "green" chemistry approaches. Methodologies such as ultrasound-assisted synthesis have been shown to produce related heterocyclic methanols with high yields and shorter reaction times. Furthermore, the application of continuous-flow technologies, which has been successfully used for other triazole derivatives, offers a pathway to safer, more scalable, and environmentally benign production by minimizing waste and controlling highly energetic intermediates. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" remains a cornerstone for 1,2,3-triazole synthesis, and future work will likely focus on developing more sustainable catalysts and solvent systems for this powerful reaction. mdpi.comnih.gov

The this compound core is a versatile scaffold that can be readily derivatized to create a wide array of advanced materials. biosynth.com The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or esterified to introduce new functional groups. The phenyl ring is amenable to electrophilic substitution, allowing for the tuning of electronic and steric properties. These derivatization strategies could lead to the development of:

Polymers: The molecule can be functionalized with polymerizable groups to be incorporated into novel polymers with tailored thermal and optical properties.

Dyes and Optical Materials: Modification of the aromatic systems and conjugation could lead to new dyes with applications in sensing or imaging.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions, enabling the construction of complex, porous materials for catalysis or gas storage.

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) can be used to predict molecular properties like electronic structure, reactivity, and spectral characteristics. researchgate.net Molecular docking simulations, which have been used to study how related triazoles bind to biological targets, can be adapted to predict interactions with host molecules in supramolecular systems or on material surfaces. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with desired properties, such as fungicidal activity, guiding the synthesis of more potent and selective compounds. rsc.org

A fundamental goal of future research is to establish clear relationships between the molecular structure of this compound derivatives and their functional properties. Systematic studies that vary substituents on the phenyl ring or modify the hydroxymethyl group can provide crucial insights. For example, crystallographic studies have shown that the dihedral angle between the triazole and phenyl rings can significantly influence molecular packing and intermolecular interactions. researchgate.net Understanding how these subtle structural changes affect bulk properties is key to designing materials with targeted performance, whether for agrochemical efficacy, anion binding selectivity, or the optical properties of a new material.

The table below outlines key structural features and their potential influence on the properties of this compound derivatives.

Structural FeaturePotential Influence on Properties
Hydroxymethyl Group (-CH₂OH) Key site for hydrogen bonding, derivatization (esterification, oxidation), and influencing solubility.
Phenyl Group (-C₆H₅) Participates in π-π stacking; can be substituted to tune electronic properties and steric hindrance.
1,2,3-Triazole Ring Provides rigidity; nitrogen atoms act as hydrogen bond acceptors and metal coordination sites.
Dihedral Angle (Phenyl-Triazole) Affects overall molecular shape (planarity), influencing crystal packing and intermolecular interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-phenyl-2H-1,2,3-triazol-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is commonly synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with propargyl alcohol under reflux in ethanol, followed by reduction (e.g., NaBH₄) to yield the methanol derivative . Optimization includes:

  • Catalyst Loading : 5-10 mol% Cu(I) for efficient cycloaddition.

  • Solvent Choice : Ethanol/water mixtures improve solubility of intermediates.

  • Reaction Time : Reflux for 6–8 hours ensures completion (yields >75%) .

    Key Reaction Parameters Conditions
    SolventEthanol/H₂O (3:1)
    Temperature80°C (reflux)
    CatalystCuI (5 mol%)
    Yield76–91%

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., O–H···N interactions stabilize crystal packing ). SHELX software is recommended for refinement .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Triazole C5-H singlet at δ 8.42–8.57 ppm; methanol -CH₂OH protons at δ 4.5–5.0 ppm .
  • ¹³C NMR : Triazole carbons at 120–150 ppm; methanol -CH₂OH at 60–65 ppm .

Q. What are the primary biochemical targets of this compound, and how is activity assessed?

  • Methodological Answer : Structural analogs (e.g., 1-benzyl derivatives) inhibit tubulin polymerization by binding to the colchicine site, disrupting mitosis . For the 2-phenyl derivative:

  • Target Screening : Use fluorescence polarization assays with purified tubulin.
  • Cellular Assays : Evaluate apoptosis via flow cytometry (sub-G1/G2-M arrest) in cancer cell lines (e.g., BT-474) .
  • Enzyme Inhibition : Assess α-glycosidase inhibition via spectrophotometric methods (IC₅₀ reported at 15–20 µM for related triazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions:

  • Buffer Composition : Varying pH or ionic strength alters tubulin binding affinity.
  • Cell Line Variability : Use isogenic cell panels to control for genetic background.
  • Data Normalization : Include internal controls (e.g., colchicine as a reference inhibitor) .

Q. What strategies improve the crystallographic refinement of this compound derivatives?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Map O–H···N interactions (e.g., 2.8–3.0 Å bond lengths) to resolve disorder .
  • Software Tools : Use SHELXL for anisotropic displacement parameters and TWIN commands for handling twinned crystals .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces R-factor uncertainties .

Q. How do substituents on the triazole ring influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -CF₃ at C5): Enhance α-glycosidase inhibition by 2-fold compared to -CH₃ .

  • Phenyl Positioning : 2-Phenyl derivatives show greater conformational flexibility than 1-benzyl analogs, affecting tubulin binding .

  • Methanol Functionalization : Esterification (e.g., benzoate) reduces solubility but improves membrane permeability .

    Substituent Effects Activity Trend
    -CF₃ at C5IC₅₀ = 10 µM (α-glycosidase)
    2-Phenyl vs. 1-Benzyl30% higher tubulin binding
    -CH₂OH vs. -CH₂OAc2× lower logP

Q. What experimental approaches validate the role of hydrogen bonding in stabilizing derivatives?

  • Methodological Answer :

  • IR Spectroscopy : O–H stretching frequencies (3200–3400 cm⁻¹) indicate intermolecular H-bonds .
  • Thermogravimetric Analysis (TGA) : Higher thermal stability (decomposition >200°C) correlates with robust H-bond networks .
  • Molecular Dynamics Simulations : Predict binding energy contributions (e.g., -3.5 kcal/mol for O–H···N interactions) .

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